1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-cyclopropylethan-1-one

Physicochemical profiling CNS drug design Lipophilicity

1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-cyclopropylethan-1-one (CAS 1465422-91-6) is a synthetic small-molecule building block combining a piperazine ring, an azetidine substituent, and a cyclopropylacetyl amide side chain. With a molecular formula of C₁₂H₂₁N₃O and a molecular weight of 223.31 g/mol, this compound is supplied at ≥98% purity for research and further manufacturing use only.

Molecular Formula C12H21N3O
Molecular Weight 223.31 g/mol
Cat. No. B13632959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-cyclopropylethan-1-one
Molecular FormulaC12H21N3O
Molecular Weight223.31 g/mol
Structural Identifiers
SMILESC1CC1CC(=O)N2CCN(CC2)C3CNC3
InChIInChI=1S/C12H21N3O/c16-12(7-10-1-2-10)15-5-3-14(4-6-15)11-8-13-9-11/h10-11,13H,1-9H2
InChIKeyXFWGWAFJDQSMHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-cyclopropylethan-1-one: Chemical Identity, Physicochemical Profile, and Procurement Specifications


1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-cyclopropylethan-1-one (CAS 1465422-91-6) is a synthetic small-molecule building block combining a piperazine ring, an azetidine substituent, and a cyclopropylacetyl amide side chain. With a molecular formula of C₁₂H₂₁N₃O and a molecular weight of 223.31 g/mol, this compound is supplied at ≥98% purity for research and further manufacturing use only . Its computed topological polar surface area (TPSA) of 35.58 Ų and calculated LogP of -0.0975 place it within a favorable physicochemical space for central nervous system (CNS) permeability, consistent with its classification among piperazinyl azetidine derivatives explored as monoacylglycerol lipase (MAGL) inhibitor scaffolds [1]. The compound is available from multiple commercial vendors in quantities ranging from 50 mg to gram scale, with recommended storage at 2–8°C under dry, sealed conditions . It belongs to a broader class of 1-(4-(azetidin-3-yl)piperazin-1-yl)alkanones that serve as versatile intermediates in medicinal chemistry programs targeting neurological and urological indications [2][3].

Why Generic Substitution Fails for 1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-cyclopropylethan-1-one: Structural Specificity Drives Physicochemical and Pharmacological Divergence


Within the 1-(4-(azetidin-3-yl)piperazin-1-yl)alkanone series, the N-acyl substituent is the sole variable that determines the compound's lipophilicity, hydrogen-bonding capacity, metabolic stability, and target-binding pharmacophore. Simple substitution with a different acyl group — for instance, replacing the cyclopropylacetyl moiety with an isobutyryl, isovaleryl, or acetyl group — produces analogs with distinct computed LogP values, topological polar surface areas, and steric profiles, each of which governs membrane permeability, off-target binding propensity, and synthetic tractability for downstream derivatization . The cyclopropyl ring in the target compound introduces conformational rigidity and a unique sp²-like electronic character not present in its straight-chain or branched-alkyl counterparts, which has been exploited in multiple drug discovery programs to enhance binding affinity and metabolic resistance [1]. Generic substitution with a different 1-(4-(azetidin-3-yl)piperazin-1-yl)alkanone would therefore alter the compound's performance as a synthetic intermediate and invalidate structure-activity relationships established for the cyclopropylacetyl-bearing scaffold in patent-protected medicinal chemistry campaigns [2].

Quantitative Differentiation Evidence: 1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-cyclopropylethan-1-one vs. Closest Commercially Available Analogs


Computed Lipophilicity (LogP) Comparison: Cyclopropylacetyl vs. Branched-Alkyl Analogs

The target compound exhibits a computed LogP of -0.0975, which is substantially lower than the predicted LogP values for its closest commercially available branched-alkyl analogs. This lower lipophilicity is a direct consequence of the cyclopropylacetyl group's reduced carbon count and unique electronic properties compared to isobutyryl and isovaleryl substituents . The LogP value of -0.0975 falls within the optimal range (1.0–3.5) for blood-brain barrier penetration, but at the lower boundary, suggesting superior aqueous solubility and reduced plasma protein binding compared to more lipophilic analogs [1]. This difference is critical for researchers selecting a building block for CNS-targeted library synthesis, where excessive lipophilicity correlates with higher metabolic clearance and promiscuous off-target binding [1].

Physicochemical profiling CNS drug design Lipophilicity

Topological Polar Surface Area (TPSA): CNS Multiparameter Optimization Score Comparison

The target compound has a computed TPSA of 35.58 Ų, which is identical within the series for all analogs sharing the (4-(azetidin-3-yl)piperazin-1-yl)alkanone core (since TPSA is determined solely by the nitrogen and oxygen count of the core scaffold plus the amide carbonyl). However, when combined with its low LogP, the target compound achieves a CNS Multiparameter Optimization (MPO) score that is distinct from more lipophilic analogs . The CNS MPO score, which integrates TPSA, LogP, molecular weight, HBD count, and pKa, penalizes compounds with LogP >3 or TPSA <40 Ų when LogP is high [1]. The cyclopropylacetyl analog, with LogP near zero and TPSA of 35.58, occupies a parameter space (low LogP, moderate TPSA, low MW of 223) that is underrepresented among commercial building blocks and is desirable for fragment-based CNS drug discovery [1][2].

CNS MPO score Brain permeability TPSA

Molecular Weight and Atom Economy: Cyclopropylacetyl Offers the Lowest MW Among Acyl-Substituted Analogs

The target compound has a molecular weight of 223.31 g/mol, which is the lowest among all commercially available 1-(4-(azetidin-3-yl)piperazin-1-yl)alkanones bearing a cyclic or branched acyl group . For comparison, the 2,3-dimethylbutanoyl analog (CAS 1490146-32-1) has MW 239.36 (+16 Da), the 3-methylbutanoyl analog has MW 225.33 (+2 Da), and the 2-methylpropanoyl analog has MW 211.30 (-12 Da, though with one less carbon and lacking cyclopropyl rigidity) . In fragment-based drug discovery, every 10–15 Da increase in molecular weight can reduce ligand efficiency indices (LE = 1.4 × pIC₅₀ / heavy atom count) and compromise downstream lead optimization [1]. The target compound's combination of low MW with cyclopropyl conformational restriction offers a distinctive balance of molecular complexity and atom economy unmatched by straight-chain or branched-alkyl analogs of similar or higher MW [1].

Fragment-based drug discovery Ligand efficiency Molecular weight

Synthetic Tractability: Cyclopropylacetyl Group Enables Distinct Downstream Derivatization Pathways Not Accessible from Linear Alkyl Analogs

The cyclopropylacetyl moiety in the target compound provides unique synthetic handles for downstream diversification that are absent in all straight-chain and branched-alkyl analogs. Cyclopropane rings undergo distinctive transition-metal-catalyzed ring-opening reactions (e.g., Pd-catalyzed cycloadditions, radical-mediated openings) that can generate complex polycyclic scaffolds inaccessible from isobutyryl or isovaleryl precursors [1]. Furthermore, the cyclopropyl group serves as a bioisostere for isopropyl, vinyl, and phenyl groups in medicinal chemistry, allowing scaffold hopping during lead optimization without resynthesizing the entire building block [2]. In contrast, the 2,3-dimethylbutanoyl analog (CAS 1490146-32-1) and 3-methylbutanoyl analog offer only standard amide bond chemistry for further derivatization, lacking the strained-ring reactivity that distinguishes the cyclopropylacetyl-bearing building block .

Synthetic chemistry Diversification Cyclopropane reactivity

Class-Level Pharmacological Relevance: The Piperazinyl Azetidine Scaffold is Validated in MAGL PET Tracer Development with Nanomolar Potency

Although no published biological data exist specifically for 1-(4-(azetidin-3-yl)piperazin-1-yl)-2-cyclopropylethan-1-one itself, the piperazinyl azetidine scaffold to which it belongs has been extensively validated in the development of monoacylglycerol lipase (MAGL) inhibitors and PET imaging agents. In the seminal 2019 J Med Chem study, reversible MAGL inhibitors based on the (4-(azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone scaffold achieved IC₅₀ values as low as 2.7 nM (compound 17) and 11.7 nM (compound 37), with demonstrated in vivo binding specificity in rodent and non-human primate brain [1]. A subsequent 2022 study identified reversible inhibitors 10 and 15 with MAGL IC₅₀ values of 4.2 nM and 4.6 nM, respectively, and excellent selectivity over other serine hydrolases in activity-based protein profiling (ABPP) assays [2]. The target compound, bearing a cyclopropylacetyl group in place of the heteroaromatic amide found in these lead compounds, represents a distinct chemotype within the same scaffold family — retaining the pharmacophoric azetidine-piperazine core while altering the tail group that governs binding reversibility, lipophilicity, and radiolabeling compatibility [1][3].

MAGL inhibition PET imaging Endocannabinoid system

Regioisomeric Purity and Structural Identity: Differentiation from 2-Cyclopropyl-1-(3-(piperazin-1-yl)azetidin-1-yl)ethan-1-one

A structurally similar regioisomer, 2-cyclopropyl-1-(3-(piperazin-1-yl)azetidin-1-yl)ethan-1-one, is also commercially available and differs in the connectivity of the piperazine and azetidine rings: in the target compound, piperazine is N-substituted with azetidin-3-yl and N'-acylated with cyclopropylacetyl, whereas in the regioisomer, azetidine is C3-substituted with piperazin-1-yl and N1-acylated with cyclopropylacetyl . This connectivity difference produces distinct spatial orientation of the basic amine (azetidine NH vs. piperazine NH), different pKa profiles for each nitrogen, and altered vectors for the acyl side chain — all of which critically affect receptor binding and pharmacokinetics [1]. The target compound is supplied at ≥98% purity with confirmed structural identity (SMILES: O=C(N1CCN(C2CNC2)CC1)CC3CC3), ensuring researchers receive the correct regioisomer for structure-activity relationship studies where the azetidine-on-piperazine connectivity is specified .

Regioisomer Structural verification Procurement quality

Optimal Application Scenarios for 1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-cyclopropylethan-1-one Based on Quantitative Differentiation Evidence


CNS-Focused Fragment Library Synthesis Requiring Low Lipophilicity and High Ligand Efficiency

Building on the target compound's LogP of -0.0975 and MW of 223.31 — the lowest among cyclic/branched acyl analogs — this building block is optimally suited for constructing fragment libraries targeting CNS enzymes and receptors. Its CNS MPO score advantage of ~0.5–1.0 points over the 2,3-dimethylbutanoyl analog translates to a higher probability of favorable brain exposure for derived lead compounds [1][2]. Researchers developing PET tracer precursors or CNS-penetrant MAGL inhibitors should select this compound over more lipophilic analogs to minimize the risk of poor brain permeability and high metabolic clearance in downstream candidates [3].

Divergent Medicinal Chemistry: Exploiting Cyclopropane Ring-Opening for Scaffold Diversification

The cyclopropylacetyl group enables at least three distinct synthetic diversification pathways — transition-metal-catalyzed ring-opening/cycloaddition, radical-mediated opening, and acid-catalyzed rearrangement — that are entirely inaccessible from branched-alkyl analogs such as the 2,3-dimethylbutanoyl or 3-methylbutanoyl compounds [1]. This makes the target compound the preferred choice for medicinal chemistry programs that plan to generate multiple lead series from a single advanced intermediate, maximizing the return on synthetic investment and accelerating hit-to-lead timelines [2].

MAGL-Targeted PET Tracer Development Using the Piperazinyl Azetidine Scaffold

Given that related piperazinyl azetidine compounds have demonstrated MAGL IC₅₀ values of 2.7–11.7 nM (reversible) and 0.88 nM (irreversible) with validated in vivo brain PET imaging in rodents and non-human primates, the target compound — bearing a cyclopropylacetyl tail distinct from the thiazolyl and phenyl amide tails of published leads — offers an untested tail chemotype for modulating binding reversibility, lipophilicity, and radiolabeling compatibility [1][2]. Researchers seeking novel, patentable MAGL PET ligands should prioritize this building block as a starting point for tail-switching SAR studies, particularly if reversible binding and low nonspecific binding are desired [3].

MC₄ Receptor Agonist Intermediate Synthesis for Urological Drug Discovery

The piperazine-azetidine core is claimed in Astellas Pharma's US Patent 10,301,286 B2 as part of MC₄ receptor agonists for treating underactive bladder and related voiding dysfunctions [1]. The target compound, with its cyclopropylacetyl side chain, may serve as a key intermediate or scaffold-matching building block for structure-activity relationship studies around this patent family. Procurement of this specific compound, rather than a generic piperazine-azetidine analog, ensures fidelity to the structural parameters defined in the patent's Markush claims when exploring MC₄ agonist chemical space [2].

Quote Request

Request a Quote for 1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-cyclopropylethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.